![molecular formula C8H16N4 B2742793 [(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine CAS No. 2243505-56-6](/img/structure/B2742793.png)

[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

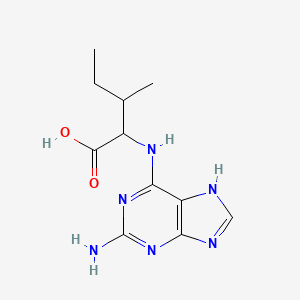

[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine, also known as TMT, is a psychoactive compound that has gained attention in recent years due to its unique mechanism of action and potential applications in neuroscience research. TMT is a derivative of cyclohexylamine and is structurally similar to phencyclidine (PCP) and ketamine, two well-known dissociative anesthetics. However, unlike PCP and ketamine, TMT is not a recreational drug and is primarily used in laboratory settings for research purposes.

Applications De Recherche Scientifique

Synthesis of Various Heterocycles

Field

Organic Chemistry

Application

Organic azides are used in the synthesis of various heterocyclic systems, including five-, six-, and organometallic heterocyclic-membered systems and/or their fused analogs .

Method

The reactions can be intermolecular or intramolecular, under thermal, catalyzed, or noncatalyzed reaction conditions .

Results

The reactions aim to prepare basic heterocyclic systems, which are fundamental structures in many natural products and pharmaceuticals .

Synthesis of α-Azido Ketones

Application

α-Azido ketones are versatile and valuable synthetic intermediates known for their wide variety of applications, such as in the formation of amine, imine, oxazole, pyrazole, triazole, pyrimidine, pyrazine, and amide alkaloid .

Method

Base promoted reactions of α-azido ketones with aldehydes and ketones can result in α-azido-β-hydroxy ketones or 2,5-dihydro-5-hydroxyoxazoles .

Results

α-Azido ketones have been employed for the synthesis of a number of biologically important heterocyclic compounds .

DNA Sequencing

Field

Biochemistry

Application

An azido moiety (N3) is used as a label for DNA sequencing by synthesis (SBS) .

Method

This approach uses an azido moiety that has an intense, narrow, and unique Raman shift at 2125 cm−1, where virtually all biological molecules are transparent .

Results

This alternative to fluorescence-based DNA sequencing provides a unique method for DNA sequencing .

One-Pot Domino Reaction

Application

Organic azides can be used in one-pot domino reactions to synthesize various heterocycles .

Method

The synthetic methods of organic azides are grouped into different categories. The functionality of the azido group in chemical reactions is followed by a major section on the synthetic tools of various heterocycles from the corresponding organic azides by one-pot domino reaction .

Results

This method allows for the chemoselective favoring of C−H and C-N bonds, and it can be used in procedures such as the Ugi four-component reaction, nucleophilic addition (like Aza-Michael addition), cycloaddition reactions (like [3+2] cycloaddition), mixed addition/cyclization/oxygen, and insertion reaction of C-H amination .

Synthesis of Drugs

Field

Pharmaceutical Chemistry

Application

α-Azido ketones, which can be derived from organic azides, have been employed for the synthesis of a number of biologically important heterocyclic compounds .

Method

α-Azido ketones react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction (CuAAC, Sharpless-Meldal reaction) .

Results

These molecules display valuable pharmaceutically important properties such as antiallergic, antihistamine, antibacterial effects, tuberculosis inhibition, anti-HIV, antitumor activities and agrochemical applications .

Synthesis of Heterocycles

Application

Organic azides can be used in the synthesis of various heterocyclic systems .

Propriétés

IUPAC Name |

[(1R,3S)-3-(azidomethyl)cyclohexyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4/c9-5-7-2-1-3-8(4-7)6-11-12-10/h7-8H,1-6,9H2/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFVGGFGLMEMLM-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)CN=[N+]=[N-])CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)CN=[N+]=[N-])CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2742710.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2742714.png)

![1-Acetyl-5-bromo-6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}indoline](/img/structure/B2742716.png)

![N-cyclopropyl-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetamide](/img/structure/B2742717.png)

![3-Cyclopropyl-1-{1-[2-(2,4-dichlorophenoxy)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2742718.png)

![5-((3-fluorobenzyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742719.png)

![1-(3-methoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2742729.png)

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2742730.png)

![2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2742732.png)